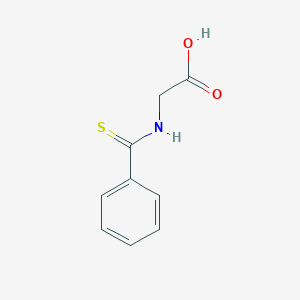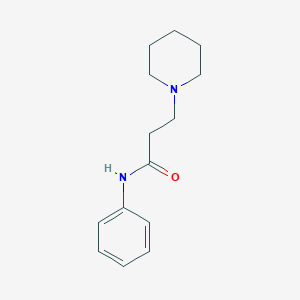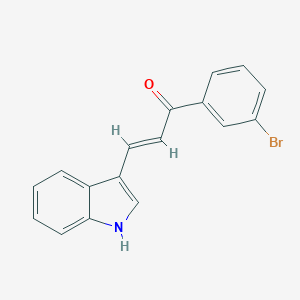
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one, also known as BRINP1, is a synthetic compound that belongs to the family of indole-based chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative disorder research, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. In neurodegenerative disorder research, it protects neurons from oxidative stress and reduces neuroinflammation, which leads to a reduction in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its ease of synthesis and purification. It can be synthesized using simple and cost-effective methods and can be purified easily through a simple filtration and recrystallization process. Another advantage is its potential therapeutic properties in various diseases, which makes it a promising candidate for further research. However, one of the limitations of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can be overcome by using organic solvents such as DMSO or ethanol.
Direcciones Futuras
There are several future directions for 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one research. In cancer research, further studies can be conducted to investigate its potential as a chemotherapeutic agent and its efficacy in combination therapy with other anticancer drugs. In inflammation research, further studies can be conducted to investigate its potential as an anti-inflammatory agent and its efficacy in animal models of inflammatory diseases. In neurodegenerative disorder research, further studies can be conducted to investigate its potential as a neuroprotective agent and its efficacy in animal models of neurodegenerative diseases. Additionally, further studies can be conducted to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
Métodos De Síntesis
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one can be synthesized through a simple reaction between 3-bromobenzaldehyde and indole-3-acetic acid. The reaction is catalyzed by a base such as potassium hydroxide and is carried out in ethanol at room temperature. The product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has shown potential therapeutic properties in various diseases. It has been studied extensively in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied in inflammation research, where it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been studied in neurodegenerative disorder research, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C17H12BrNO |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
(E)-1-(3-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-14-5-3-4-12(10-14)17(20)9-8-13-11-19-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
Clave InChI |
KJPDYZANLMSJCT-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC(=CC=C3)Br |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
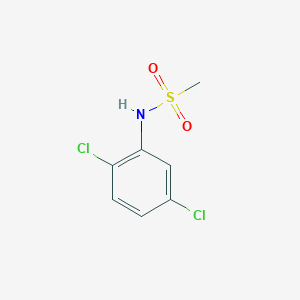
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
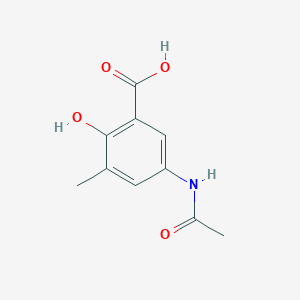
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
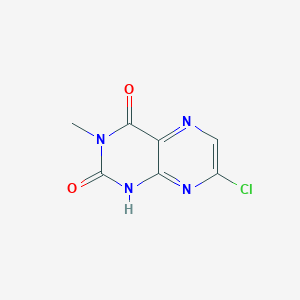

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
